![molecular formula C12H6F3N B6314956 5-(Trifluoromethyl)naphthalene-1-carbonitrile CAS No. 1261455-99-5](/img/structure/B6314956.png)
5-(Trifluoromethyl)naphthalene-1-carbonitrile
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Overview
Description
5-(Trifluoromethyl)naphthalene-1-carbonitrile (5-TFN-CN) is an organic compound with a unique structure and many potential applications in the field of scientific research. It is a colorless liquid with a boiling point of 58°C and an aromatic odor. 5-TFN-CN has been used in a wide range of research applications, ranging from organic synthesis to drug development.
Scientific Research Applications
5-(Trifluoromethyl)naphthalene-1-carbonitrile has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. This compound has also been used as a model compound in studies of the reactivity of trifluoromethyl-substituted aromatics.
Mechanism of Action
The mechanism of action for 5-(Trifluoromethyl)naphthalene-1-carbonitrile is not fully understood. However, it is believed that the trifluoromethyl group enhances the reactivity of the molecule, allowing it to react with other molecules. This enhanced reactivity is believed to be due to the electron-withdrawing properties of the trifluoromethyl group, which causes the molecule to be more reactive than other aromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that the compound may have some effect on the metabolism of certain drugs, as well as on the metabolism of other organic compounds. However, more research is needed to determine the exact effects of this compound on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(Trifluoromethyl)naphthalene-1-carbonitrile in lab experiments is its unique structure, which allows it to be used in a variety of reactions. Its low boiling point also makes it easy to handle and store. However, the compound is also highly reactive, which can make it difficult to control in certain experiments.
Future Directions
The potential future directions for 5-(Trifluoromethyl)naphthalene-1-carbonitrile are vast, as the compound has a wide range of applications in scientific research. Possible future directions include further research into its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, further research into the biochemical and physiological effects of the compound is necessary to determine its potential uses in drug development. This compound could also be studied for its potential use as a model compound in studies of the reactivity of trifluoromethyl-substituted aromatics. Finally, this compound could be studied for its potential use as a food additive or preservative.
Synthesis Methods
5-(Trifluoromethyl)naphthalene-1-carbonitrile can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction. In this reaction, an aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid, such as aluminum trichloride. The reaction yields the desired product, this compound, along with the byproduct, hydrochloric acid. Other methods of synthesis include the reaction of naphthalene-1-carbonitrile with trifluoromethyl iodide, or the reaction of trifluoromethylbenzene with naphthalene-1-carbonitrile in the presence of a base.
properties
IUPAC Name |
5-(trifluoromethyl)naphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQVKGKXIGBRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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